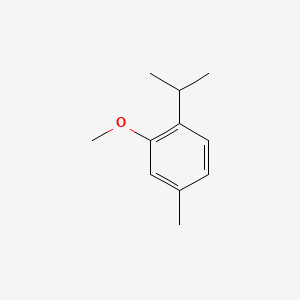

2-Isopropyl-5-methylanisole

描述

2-Isopropyl-5-methylanisole is an organic compound with the chemical formula C11H16O. It is a colorless liquid with a strong fennel aroma. This compound is soluble in alcohol and ether but only slightly soluble in water . It is widely used in the food and spice industry as a flavoring agent and spice ingredient, adding a fennel flavor to various products such as food, beverages, chewing gum, and toothpaste . Additionally, it is used in medicine and cosmetics as a fragrance ingredient to enhance the aroma of products .

准备方法

The synthesis of 2-Isopropyl-5-methylanisole is typically achieved through the condensation reaction of anisaldehyde and isopropanol . This reaction can be catalyzed using either an acid catalyst or an enzyme . Another method involves the preparation from thymol and dimethylsulfate in an alkaline solution or from sodium thymolate with dimethylsulfate in water . These methods provide efficient routes for the production of this compound on both laboratory and industrial scales.

化学反应分析

2-Isopropyl-5-methylanisole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups can be introduced into the aromatic ring using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学研究应用

Biological Applications

2-Isopropyl-5-methylanisole has demonstrated significant biological activities:

- Antimicrobial Activity : The compound has been identified as an inhibitor of Mycobacterium tuberculosis chorismate mutase with an IC of 21.58 μM and a minimum inhibitory concentration (MIC) of 152.22 µM against Mycobacterium tuberculosis . This positions it as a candidate for anti-infective research.

- Antifungal Properties : It exhibits antifungal and antibiofilm activities, making it useful in studies aimed at combating fungal infections.

- Skin Whitening Potential : Recent studies have indicated its potential in skin-whitening applications, where it was analyzed for its effects on biological activities linked to skin pigmentation .

Medicinal Applications

The medicinal applications of this compound are notable:

- Antioxidant Properties : The compound is being explored for its antioxidant capabilities, which can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress.

- Preservative Use : It is utilized as an antimicrobial agent and preservative in pharmaceuticals, cosmetics, and over-the-counter drugs, contributing to product stability and safety .

Industrial Applications

In the industrial sector, this compound serves several purposes:

- Flavoring Agent : It is used as a flavoring agent in the food industry due to its pleasant aroma .

- Synthesis Intermediate : The compound acts as an intermediate in the synthesis of various organic compounds, including artificial musks and naphthalene derivatives.

Case Study 1: Antimicrobial Efficacy

A study highlighted the efficacy of this compound against Mycobacterium tuberculosis. The compound's ability to inhibit chorismate mutase suggests potential pathways for developing new anti-tuberculosis therapies .

Case Study 2: Skin Whitening Effects

Research exploring the skin-whitening effects of various compounds included this compound among other components tested for their ability to modulate signaling pathways linked to pigmentation in B16BL6 cells. The results indicated significant inhibition of melanogenesis at specific concentrations .

Case Study 3: Antioxidant Studies

Investigations into the antioxidant properties of this compound have shown promising results that could lead to its application in formulations aimed at reducing oxidative damage in skin care products.

作用机制

2-Isopropyl-5-methylanisole primarily targets cell membranes, interacting with them and disrupting their structure and function. This interaction affects membrane permeability, leading to a loss of membrane potential and leakage of cellular contents. These effects contribute to its antimicrobial and antifungal properties.

相似化合物的比较

2-Isopropyl-5-methylanisole can be compared with other similar compounds, such as:

Thymol: Both compounds have similar aromatic structures and are used in the flavor and fragrance industry. thymol has a more pronounced antiseptic property.

Methyleugenol: This compound is also used in fragrances and has a similar structure but differs in its specific functional groups and applications.

Chlorothymol: A chlorinated derivative of thymol, it has enhanced antimicrobial properties compared to this compound.

These comparisons highlight the unique properties and applications of this compound, particularly its strong fennel aroma and its use in various industries.

生物活性

2-Isopropyl-5-methylanisole (C11H16O), also known as thymol methyl ether, is an organic compound characterized by its strong fennel aroma. It is a colorless liquid that finds applications across various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential applications based on diverse research findings.

The biological activity of this compound primarily involves its interaction with cell membranes. It disrupts the cell envelope and interacts with intracellular targets, leading to significant cellular responses. The compound's mode of action includes the following:

- Induction of Apoptosis : this compound has been shown to trigger programmed cell death in various cell types.

- Cell Cycle Arrest : It can halt the cell cycle progression, preventing cells from dividing.

- Inhibition of Metastasis : The compound exhibits properties that may inhibit the spread of cancer cells.

Biochemical Pathways

Research indicates that this compound modulates several critical signaling pathways, including:

- Phosphoinositide 3-Kinase (PI3K) Pathway

- Protein Kinase B (AKT) Pathway

- Extracellular Signal-Regulated Kinase (ERK) Pathway

- Mechanistic Target of Rapamycin (mTOR) Pathway

- Wnt/β-Catenin Pathway

These pathways are crucial for regulating cellular growth, survival, and metabolism. The modulation of these pathways suggests that this compound may have therapeutic potential in treating various diseases, including cancer and metabolic disorders .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It exhibits antifungal and antibiofilm activities, making it a candidate for use in pharmaceuticals and food preservation. For instance, studies have shown its effectiveness against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 1 μL/mL .

Study on Antifungal Activity

A study published in 2020 evaluated the antifungal properties of essential oils containing this compound. The results indicated significant antibacterial activity against various pathogens, suggesting its potential as a natural preservative in food products .

Chemical Composition Analysis

In a comparative analysis of chemical compositions from different sources, this compound was identified as a key component with a notable area percentage in essential oil extracts. The study highlighted its potential bioactivity linked to skin-whitening properties when tested on B16BL6 cells .

Table: Biological Activities and Applications

常见问题

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 2-Isopropyl-5-methylanisole in synthetic mixtures?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and GC-MS to confirm structural features. For example, the methoxy group (-OCH₃) in this compound produces a singlet in ¹H NMR at δ ~3.8 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm. GC-MS fragmentation patterns should show a molecular ion peak at m/z 164 (C₁₁H₁₆O) and characteristic fragments due to isopropyl and methyl substituents .

Q. How can researchers synthesize this compound at the laboratory scale?

- Methodological Answer : A common route involves O-methylation of thymol (2-isopropyl-5-methylphenol) using dimethyl sulfate or methyl iodide in an alkaline medium. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify the product via fractional distillation (boiling point ~240–245°C) or column chromatography .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in non-polar solvents like hexane or petroleum ether and polar aprotic solvents like ethyl acetate . Recrystallization is best achieved using a hexane:ethyl acetate gradient (9:1 to 7:3) to obtain high-purity crystals (>96%) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methoxy group activates the aromatic ring via +M (mesomeric) effects , directing EAS to the para and ortho positions relative to the methoxy substituent. Competitive steric hindrance from the isopropyl group at position 2 limits reactivity at adjacent positions. Validate using Hammett substituent constants (σ⁺) and computational modeling (e.g., DFT calculations) to predict regioselectivity .

Q. What analytical challenges arise when distinguishing this compound from structurally similar alkylated anisoles?

- Methodological Answer : Co-elution in GC or HPLC is common with isomers like 4-isopropyl-3-methylanisole. Use orthogonal techniques :

- IR spectroscopy to differentiate substitution patterns (C-O stretching at ~1250 cm⁻¹ for methoxy groups).

- High-resolution mass spectrometry (HRMS) to confirm exact mass (164.1201 for C₁₁H₁₆O).

- X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via GC-MS.

- pH stability : Expose the compound to buffered solutions (pH 2–12) and monitor hydrolysis byproducts (e.g., thymol from demethylation) using HPLC-UV .

Q. What strategies mitigate interference from this compound in environmental sample analysis (e.g., soil or water)?

- Methodological Answer : Employ solid-phase microextraction (SPME) with a polydimethylsiloxane (PDMS) fiber for selective extraction. Quantify via GC-ECD or GC-FID , using deuterated analogs (e.g., d₃-methoxy derivatives) as internal standards to correct for matrix effects .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Literature values range from 18–22°C due to polymorphism or impurities. Standardize measurements using differential scanning calorimetry (DSC) under nitrogen flow (heating rate 5°C/min). Compare results with certified reference materials (CRMs) from accredited suppliers (e.g., TCI America™, >96% purity) .

Q. Why do studies report conflicting bioactivity profiles for this compound?

- Methodological Answer : Variations in assay conditions (e.g., solvent choice, cell lines) affect results. Replicate experiments using OECD guidelines :

- Use DMSO as a solvent (≤0.1% v/v) to avoid cytotoxicity.

- Validate antimicrobial activity via microdilution assays (MIC values) against standardized strains (e.g., E. coli ATCC 25922) .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel synthesis : Use automated reactors to maintain consistent temperature and stirring rates.

- Quality control : Characterize intermediates via LC-MS and ¹H NMR before proceeding.

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

属性

IUPAC Name |

2-methoxy-4-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXNMXDFRRDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047617 | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a warm-spicy rooty herbaceous note | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, soluble (in ethanol) | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.940 | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1076-56-8 | |

| Record name | Thymol methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTE0C4390U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymol methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。